molecular formula C14H16N4O5 B5544493 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide CAS No. 360573-16-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B5544493
CAS No.: 360573-16-6
M. Wt: 320.30 g/mol
InChI Key: ZZYXOZDOAUYJMM-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C15H18N4O5 . It is offered as a high-purity chemical building block for research use only (RUO) and is not intended for diagnostic or therapeutic applications. The core structure of this compound integrates two pharmacologically significant motifs: a 4-nitro-1H-pyrazole and a 3,4-dimethoxyphenethyl group. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, well-documented for its diverse biological activities. Scientific reviews highlight that pyrazole and pyrazoline derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and cannabinoid receptor antagonist activities . The specific substitution pattern on this molecule suggests it may be of particular interest as a synthetic intermediate or as a subject for structure-activity relationship (SAR) studies in drug discovery programs. For instance, similar diarylpyrazoline-3-carboxamide structures have been investigated as potent cannabinoid CB1 receptor antagonists, which are a target for treating conditions like obesity and schizophrenia . Furthermore, nitro-containing compounds and 1H-pyrazole derivatives are actively explored in oncology research for their potential as apoptosis-inducing agents and inhibitors of targets like tubulin polymerization . Researchers can utilize this compound as a key intermediate for constructing more complex molecular architectures or as a probe for evaluating new biological targets. All researchers should handle this material with the appropriate safety precautions and consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5/c1-22-11-4-3-9(7-12(11)23-2)5-6-15-14(19)13-10(18(20)21)8-16-17-13/h3-4,7-8H,5-6H2,1-2H3,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYXOZDOAUYJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=NN2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164911
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360573-16-6
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=360573-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Carboxamide Formation: The carboxamide group is introduced by reacting the nitrated pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of the 3,4-Dimethoxyphenyl Ethyl Side Chain: The final step involves the attachment of the 3,4-dimethoxyphenyl ethyl side chain through a nucleophilic substitution reaction, using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide, exhibit significant anticancer properties. Studies have shown that pyrazole compounds can inhibit the growth of various cancer cell lines, including lung cancer (A549) cells. For instance, compounds with similar structures have been reported to induce apoptosis in A549 cells through mechanisms involving cell cycle arrest and the activation of caspases .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds like this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Research has demonstrated that certain pyrazole derivatives can significantly reduce edema in carrageenan-induced rat paw edema models, indicating their potential as anti-inflammatory agents .

Antimicrobial Properties

Pyrazoles have shown promise as antimicrobial agents against various pathogens. The structure of this compound suggests it may possess similar activities. Studies have highlighted the effectiveness of related compounds against Gram-positive and Gram-negative bacteria as well as fungi .

Neuroprotective Effects

Emerging research suggests that certain pyrazole derivatives can exhibit neuroprotective effects. For example, compounds with similar structural motifs have been evaluated for their ability to protect neuronal cells from oxidative stress and neurotoxicity, potentially offering therapeutic avenues for neurodegenerative diseases .

Anticonvulsant Activity

Some studies have explored the anticonvulsant properties of pyrazole derivatives. The compound this compound may contribute to this field by modulating neurotransmitter systems or ion channels involved in seizure activity .

Herbicidal Activity

Research into the herbicidal properties of pyrazole compounds has revealed their potential utility in agricultural applications. Compounds structurally related to this compound may inhibit specific enzymes in plants, leading to effective weed control without affecting crop yield .

Case Studies

Study Application Findings
El-Sayed et al., 2014Anti-inflammatoryDemonstrated significant reduction in edema using carrageenan model with related pyrazoles .
Ahsan et al., 2015AnticonvulsantFound neuroprotective effects in a mouse model; compound showed significant reduction in seizure activity .
Bruno et al., 2016AnticancerReported apoptosis induction in A549 lung cancer cells by structurally similar pyrazoles .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Key Structural Differences :

  • Core Structure : Rip-B replaces the nitro-pyrazole carboxamide with a simpler benzamide group.
  • Substituents : Lacks the nitro group and pyrazole ring but retains the 3,4-dimethoxyphenethyl side chain.

2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate

Key Structural Differences :

  • Complexity : Features a quaternary ammonium center and dual 3,4-dimethoxyphenethyl groups, unlike the single-chain target compound.
  • Functional Groups : Includes a chloride counterion and water of crystallization, which influence solubility and stability .

Crystallographic Insights :

  • Crystal System: Monoclinic, with hydrogen-bonding networks involving water molecules and chloride ions .
  • Data-to-Parameter Ratio : 14.3, indicating robust structural resolution (R factor = 0.046) .

Functional Implications :
The charged ammonium group and hydration likely enhance solubility in polar solvents compared to the neutral target compound. Such structural complexity may limit membrane permeability but improve interactions with charged biological targets.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide

Key Structural Differences :

  • Substituent : Adds a methyl group at position 5 of the pyrazole ring, whereas the target compound lacks this modification.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield
Target Compound Pyrazole carboxamide 4-nitro, 3,4-dimethoxyphenethyl 360.34 Not reported Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide None (simple benzoyl group) 315.38 90 80%
[2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride* Quaternary ammonium Dual 3,4-dimethoxyphenethyl, chloride 493.45 Not reported Intermediate
5-Methyl-4-nitro analog Pyrazole carboxamide 4-nitro, 5-methyl, 3,4-dimethoxyphenethyl 374.36 Not reported Not reported

*Includes dihydrate.

Research Findings and Implications

  • Solubility Trends : The charged azanium derivative exhibits higher polarity and hydration, whereas the target compound’s neutral pyrazole core may favor lipid bilayer penetration .
  • Synthetic Accessibility : Rip-B’s higher yield (80%) vs. the target compound’s unreported yield suggests benzamide derivatives are more straightforward to synthesize .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by research findings and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC15H18N4O5
Molecular Weight334.327 g/mol
Density1.312 g/cm³
Boiling Point560.2 °C
Flash Point292.6 °C

The structure features a dimethoxyphenyl group and a nitro-substituted pyrazole ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Dimethoxyphenyl Intermediate : The synthesis begins with the preparation of 3,4-dimethoxyphenyl ethylamine.
  • Acetamide Formation : The intermediate is reacted with acetic anhydride.
  • Pyrazole Ring Formation : The final step involves the formation of the pyrazole ring through cyclization reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In particular:

  • Cell Proliferation Inhibition : Compounds with similar structures have shown effective inhibition of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) at concentrations as low as 1 μM .
  • Mechanisms of Action : The anticancer activity is attributed to mechanisms such as inhibition of tubulin polymerization and DNA alkylation .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects:

  • In Vivo Studies : In carrageenan-induced paw edema models, related pyrazole derivatives demonstrated significant anti-inflammatory activity, with some compounds achieving over 80% inhibition compared to standard drugs like diclofenac .
  • Cytokine Inhibition : Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

  • Study on Pyrazole Derivatives : A series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(arylureido) derivatives were synthesized and evaluated for anti-inflammatory activity. Some derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 μM .
  • Anticancer Evaluation : Research showed that nitro-containing pyrazoles could induce apoptosis in various cancer cell lines through caspase activation and morphological changes at micromolar concentrations .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against tumor cells.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step processes starting with the condensation of aryl precursors. For example, pyrazole-carboxamide derivatives are synthesized via cyclization of substituted hydrazines with β-keto esters, followed by functionalization of the pyrazole ring. Nitration at the 4-position is achieved using mixed acid systems (HNO₃/H₂SO₄), and the 3,4-dimethoxyphenethylamine moiety is introduced via amide coupling using carbodiimide-based reagents (e.g., EDC or DCC) . Reaction optimization (temperature, solvent polarity, and catalyst selection) is critical, as noted in studies of structurally related azanium chloride intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • X-ray crystallography for unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the carboxamide group) .
  • ¹H/¹³C-NMR to verify substituent positions and electronic environments. The nitro group at C4 deshields adjacent protons, while the dimethoxyphenyl group exhibits distinct aromatic splitting patterns .
  • LC-MS to confirm molecular weight and purity (≥98% by HPLC), ensuring absence of byproducts like unreacted nitro precursors .

Q. What are the critical considerations in designing a purification protocol for this compound?

Purification often employs silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate). For polar intermediates, reverse-phase HPLC using C18 columns with acetonitrile/water mobile phases is effective. Recrystallization from ethanol or dichloromethane/hexane mixtures can improve crystalline purity. Monitoring via TLC and UV detection ensures fraction homogeneity .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence the biological activity of analogs?

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -NO₂ at C4) enhance binding affinity to target enzymes by stabilizing charge-transfer interactions. Conversely, bulkier substituents at C3 (e.g., carboxamide vs. ester) may reduce solubility, necessitating prodrug strategies. Computational docking studies (e.g., AutoDock Vina) can predict substituent effects on binding pocket occupancy .

Q. What strategies can resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity variations : Strict adherence to HPLC purity standards (≥98%) minimizes inactive impurities .
  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) and include internal controls (e.g., known inhibitors).
  • Metabolic instability : Use liver microsome assays to assess compound stability, as rapid degradation in vitro can falsely reduce observed activity .

Q. How can computational tools predict physicochemical properties relevant to drug development?

Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. For example, the nitro group increases TPSA (~90 Ų), impacting blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) model solvation effects and conformational stability in biological membranes .

Q. What crystallographic insights explain the stability of this compound’s solid-state structure?

X-ray analyses reveal intramolecular hydrogen bonds between the carboxamide NH and the pyrazole nitro group, stabilizing the planar conformation. π-π stacking of dimethoxyphenyl rings contributes to crystal lattice cohesion, with van der Waals interactions between aliphatic chains further enhancing stability .

Methodological Tables

Analytical Technique Key Parameters Application Reference
X-ray CrystallographySpace group P21/c, a=21.977 Å, β=93.49°Confirms molecular geometry
Reverse-Phase HPLCC18 column, 70:30 acetonitrile/waterPurity assessment (retention time: 8.2 min)
LC-MSESI+, m/z 388.1 [M+H]⁺Molecular weight verification
Synthetic Optimization Conditions Impact on Yield Reference
Nitration StepHNO₃/H₂SO₄, 0°C, 2 hr85% yield
Amide CouplingEDC, DMAP, DCM, rt, 12 hr78% yield

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